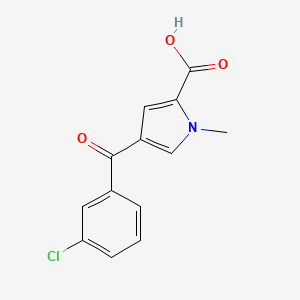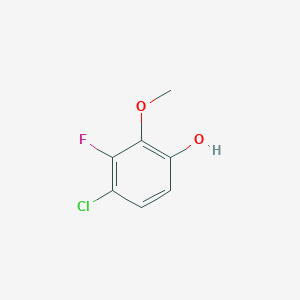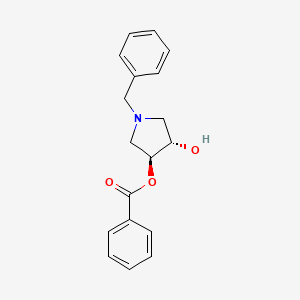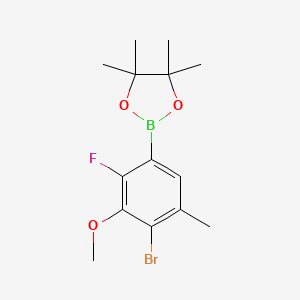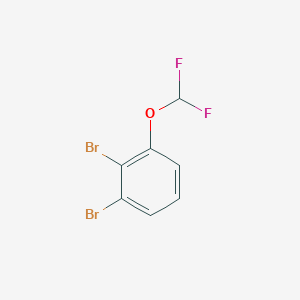![molecular formula C7H7BrN2O B14027928 7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine typically involves the bromination of 2,3-dihydrofuro[3,2-c]pyridin-4-amine. One common method includes dissolving the intermediate compound in acetonitrile (ACN) and adding a solution of N-bromosuccinimide (NBS) dropwise at a low temperature, usually around -10°C, in darkness to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding ketone or aldehyde .
科学研究应用
7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding, providing insights into molecular mechanisms and potential drug targets.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular processes and pathways.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the furo[3,2-c]pyridine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
2,3-Dihydrofuro[3,2-c]pyridin-4-amine: Lacks the bromine atom, which may result in different biological activities and reactivity.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Shares the bromine atom but has a different core structure, leading to distinct properties and applications.
4-Hydroxy-2-quinolones: Similar in terms of heterocyclic structure but with different functional groups and biological activities.
Uniqueness
7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine is unique due to its specific combination of the furo[3,2-c]pyridine core and the bromine atom, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound in various fields of research and industrial applications .
属性
分子式 |
C7H7BrN2O |
|---|---|
分子量 |
215.05 g/mol |
IUPAC 名称 |
7-bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-10-7(9)4-1-2-11-6(4)5/h3H,1-2H2,(H2,9,10) |
InChI 键 |
AOJUXSPPPSVYSU-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C1C(=NC=C2Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


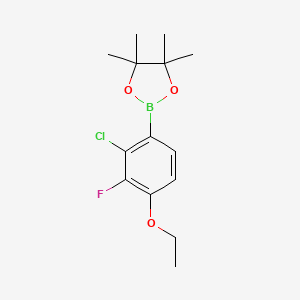
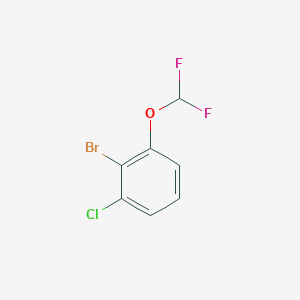
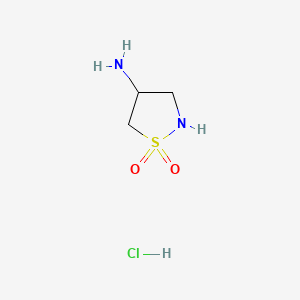

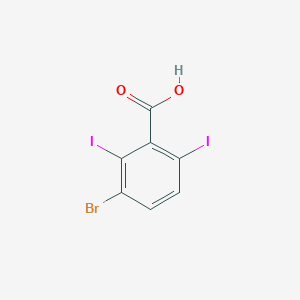
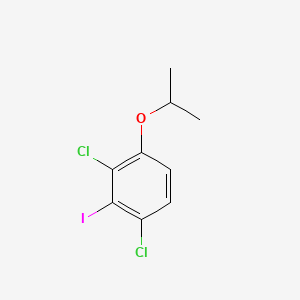

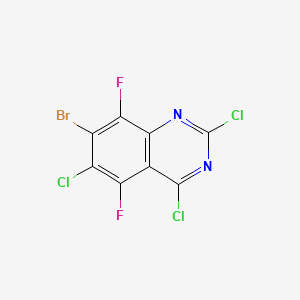
![2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole](/img/structure/B14027914.png)
